molecular formula C22H25N3O2 B7685541 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide

货号 B7685541
分子量: 363.5 g/mol
InChI 键: HCKOCYMGJNYSIW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as TBOA, is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the central nervous system. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

作用机制

4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide inhibits the reuptake of glutamate by EAATs, leading to increased extracellular levels of glutamate. This effect has been shown to enhance excitatory synaptic transmission and can lead to increased neuronal activity. 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to be a non-competitive inhibitor of EAATs, meaning that it binds to a site on the transporter protein other than the glutamate binding site.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to increasing extracellular levels of glutamate, 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to increase the release of other neurotransmitters such as dopamine and acetylcholine. 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors.

实验室实验的优点和局限性

One advantage of using 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in lab experiments is its potency as an inhibitor of EAATs. This allows researchers to study the effects of increased extracellular glutamate on neuronal activity and synaptic transmission. However, 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can also have non-specific effects on other neurotransmitter systems, which can complicate the interpretation of results. Additionally, 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has a relatively short half-life, which can limit its usefulness in certain experimental paradigms.

未来方向

There are a number of potential future directions for research on 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One area of interest is the development of more specific inhibitors of EAATs, which could help to reduce the non-specific effects of 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. Another area of interest is the use of 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in combination with other drugs, such as antiepileptic drugs, to enhance their efficacy. Finally, there is interest in exploring the potential therapeutic applications of 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in a variety of neurological disorders, including stroke and neurodegenerative diseases.

合成方法

4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 4-bromo-N-(1-bromoethyl)benzamide. The final product is obtained through a deprotection step using trifluoroacetic acid.

科学研究应用

4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. Studies have shown that 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can increase the extracellular levels of glutamate, leading to enhanced excitatory synaptic transmission. This effect has been shown to be beneficial in animal models of epilepsy, where 4-(tert-butyl)-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to reduce seizure activity.

属性

IUPAC Name

4-tert-butyl-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14-7-6-8-17(13-14)19-24-21(27-25-19)15(2)23-20(26)16-9-11-18(12-10-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOCYMGJNYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。